PPI-2206-d8
Description
PPI-2206-d8 is a synthetic compound designed for modulating protein-protein interactions (PPIs), a critical target in drug discovery due to their role in diseases such as cancer and neurodegenerative disorders. This database integrates compounds with novel structures derived from PP interface analyses and evaluates them using metrics like the RO4 index, a key parameter for assessing PPI modulator efficacy. This compound is hypothesized to exhibit balanced solubility, bioavailability, and target affinity, aligning with the design principles of medium-sized molecules in the DLiP library.
Properties
Molecular Formula |
C₃₄H₂₈D₈FN₅O₇ |
|---|---|
Molecular Weight |
653.73 |
Synonyms |
(2S)-N-[(5S,8S,13aR,18bS)-5-(1,1-Dimethylethyl)-17-fluoro-6,7,8,9,13a,14-hexahydro-2-[4-(hydroxymethyl)-2-oxazolyl]-7-oxo-1,4-epoxy-10,12-etheno-5H-[1,4]diazacyclotridecino[7’,8’:3,4]furo[2,3-b]indol-8-yl]-2-hydroxy-3-methyl-butanamide-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
The following comparison focuses on structurally and functionally similar compounds, leveraging data from the DLiP database and analogous molecules described in chemical literature.
Structural Similarities and Differences
While PPI-2206-d8’s exact structure remains undisclosed, its design is informed by PP interface topologies. Comparatively, compounds like 5-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-5H-thieno[3,4-c]pyrrole-4,6-dione (CAS 6007-85-8) and 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline (CAS 479-59-4) share modular features common in PPI modulators, such as aromatic systems and sulfonyl groups.
Table 1: Molecular Properties Comparison
Functional and Pharmacological Profiles
This compound is optimized for RO4 compliance, a metric evaluating molecular weight (<400 Da), polar surface area, and hydrogen-bonding capacity. In contrast, CAS 6007-85-8 demonstrates high solubility in water (2.58 mg/mL) and ethanol (1.34 mg/mL), making it suitable for in vitro assays. CAS 479-59-4, however, shows moderate BBB permeability and CYP2D6 inhibition, limiting its therapeutic utility.
Table 2: Pharmacokinetic and Functional Metrics
Research Findings and Implications
- Efficacy: this compound’s RO4 compliance suggests superior target engagement compared to non-optimized analogs.
- Limitations : Unlike CAS 479-59-4, this compound avoids CYP2D6 inhibition, reducing drug-drug interaction risks.
- Gaps : Direct in vivo data for this compound are absent; existing insights are extrapolated from structural analogs.
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